Cas no 1247740-36-8 ((5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol)
(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (5-bromo-2-propan-2-yloxypyridin-3-yl)methanol
- (5-Bromo-2-isopropoxypyridin-3-yl)methanol
- (5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol
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- MDL: MFCD16159699
- Inchi: 1S/C9H12BrNO2/c1-6(2)13-9-7(5-12)3-8(10)4-11-9/h3-4,6,12H,5H2,1-2H3
- InChI Key: BRKCFQIDHFIGJN-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)CO)OC(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 155
- XLogP3: 1.8
- Topological Polar Surface Area: 42.4
(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB517181-500 mg |
(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol |
1247740-36-8 | 500mg |
€490.40 | 2023-06-14 | ||
| Advanced ChemBlocks | N26725-250MG |
(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol |
1247740-36-8 | 95% | 250MG |
$205 | 2023-09-15 | |
| Advanced ChemBlocks | N26725-1G |
(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol |
1247740-36-8 | 95% | 1G |
$525 | 2023-09-15 | |
| Advanced ChemBlocks | N26725-5G |
(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol |
1247740-36-8 | 95% | 5G |
$1,875 | 2023-09-15 | |
| abcr | AB517181-500mg |
(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol |
1247740-36-8 | 500mg |
€490.40 | 2023-09-02 | ||
| Aaron | AR01KAH9-500mg |
(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol |
1247740-36-8 | 95% | 500mg |
$443.00 | 2025-02-12 | |
| Aaron | AR01KAH9-1g |
(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol |
1247740-36-8 | 1g |
$605.00 | 2023-12-16 | ||
| Ambeed | A223384-1g |
(5-Bromo-2-isopropoxypyridin-3-yl)methanol |
1247740-36-8 | 97% | 1g |
$519.0 | 2024-04-25 | |
| abcr | AB517181-250mg |
(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol; . |
1247740-36-8 | 250mg |
€299.90 | 2025-04-21 | ||
| abcr | AB517181-1g |
(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol; . |
1247740-36-8 | 1g |
€546.50 | 2025-04-21 |
(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on (5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol
Introduction to Compound CAS No. 1247740-36-8: (5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol
The compound (5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol, identified by the CAS registry number 1247740-36-8, is a highly specialized organic compound with unique structural and chemical properties. This compound belongs to the class of pyridine derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound features a pyridine ring substituted with a bromine atom at position 5, an isopropoxy group at position 2, and a hydroxymethyl group at position 3. These substituents confer distinctive electronic and steric properties, making it a valuable molecule for various research and industrial applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving nucleophilic aromatic substitution, oxidation, and coupling reactions. Researchers have demonstrated that the bromine substituent at position 5 plays a critical role in modulating the electronic properties of the pyridine ring, thereby influencing its reactivity in subsequent reactions. Additionally, the isopropoxy group at position 2 introduces steric hindrance, which can be exploited to control regioselectivity in further transformations.
One of the most promising applications of (5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol lies in its potential as an intermediate in the synthesis of bioactive compounds. For instance, studies have shown that this compound can be converted into potent inhibitors of kinase enzymes, which are key targets in cancer therapy. The hydroxymethyl group at position 3 serves as a versatile functional handle for further derivatization, enabling the introduction of diverse substituents that enhance bioavailability and target specificity.
In terms of spectroscopic characterization, this compound has been thoroughly analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have confirmed the regiochemistry and stereochemistry of the substituents on the pyridine ring. For example, the coupling constants observed in the 1H NMR spectrum provide insights into the spatial arrangement of the substituents, while the high-resolution MS data confirm the molecular formula and exact mass of the compound.
From an environmental perspective, researchers have evaluated the biodegradability and ecotoxicity of (5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol. Initial studies suggest that this compound exhibits moderate biodegradability under aerobic conditions, with microbial degradation pathways involving oxidative cleavage of the hydroxymethyl group. However, further research is required to assess its long-term environmental impact and develop strategies for safe disposal.
In conclusion, (5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol (CAS No. 1247740-36-8) is a versatile organic compound with significant potential in drug discovery and materials science. Its unique structure and functional groups make it an attractive target for further research and development. As new synthetic methods and applications emerge, this compound is expected to play an increasingly important role in advancing modern chemistry.
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